molecular formula C19H34N2O2 B14149748 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester CAS No. 89269-02-3

2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester

Cat. No.: B14149748
CAS No.: 89269-02-3
M. Wt: 322.5 g/mol
InChI Key: QNOCJXIUNLPPSN-ISLYRVAYSA-N
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Preparation Methods

The synthesis of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves several steps. One common method includes the reaction of 2-propenoic acid with a decylamine derivative under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the ester bond . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester can be compared with similar compounds such as:

  • 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-cyanoethyl ester
  • 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-(pentyloxy)ethyl ester

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications

Properties

CAS No.

89269-02-3

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

pentyl (E)-2-cyano-3-(decylamino)prop-2-enoate

InChI

InChI=1S/C19H34N2O2/c1-3-5-7-8-9-10-11-12-14-21-17-18(16-20)19(22)23-15-13-6-4-2/h17,21H,3-15H2,1-2H3/b18-17+

InChI Key

QNOCJXIUNLPPSN-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCN/C=C(\C#N)/C(=O)OCCCCC

Canonical SMILES

CCCCCCCCCCNC=C(C#N)C(=O)OCCCCC

Origin of Product

United States

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